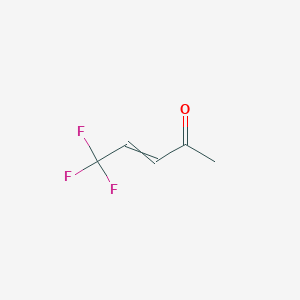

5,5,5-Trifluoropent-3-en-2-one

Description

BenchChem offers high-quality 5,5,5-Trifluoropent-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5,5-Trifluoropent-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

75747-61-4 |

|---|---|

Molecular Formula |

C5H5F3O |

Molecular Weight |

138.09 g/mol |

IUPAC Name |

5,5,5-trifluoropent-3-en-2-one |

InChI |

InChI=1S/C5H5F3O/c1-4(9)2-3-5(6,7)8/h2-3H,1H3 |

InChI Key |

IQUVUQSZDQNGPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 5,5,5-Trifluoropent-3-en-2-one as a Versatile Fluorinated Building Block

Executive Summary

This technical guide provides an in-depth analysis of 5,5,5-Trifluoropent-3-en-2-one (CAS: 75747-61-4 / 101395-81-7 for E-isomer), a critical Michael acceptor used in the synthesis of trifluoromethylated heterocycles. With the increasing demand for fluorinated motifs in medicinal chemistry to enhance metabolic stability and lipophilicity, this enone serves as a linchpin intermediate. This document details its structural properties, validated synthesis protocols, reactivity profiles, and safety considerations for laboratory scale-up.

Chemical Identity & Structural Analysis[1][2][3]

The molecule is an

Core Identifiers

| Property | Detail |

| IUPAC Name | (E)-5,5,5-Trifluoropent-3-en-2-one |

| Common Names | Trifluoromethyl vinyl methyl ketone; 1,1,1-Trifluoro-3-penten-2-one |

| CAS Number | 75747-61-4 (General), 101395-81-7 (E-isomer) |

| Molecular Formula | |

| Molecular Weight | 138.09 g/mol |

| Physical State | Yellowish oil / Volatile liquid |

Electronic Structure & Reactivity

The

-

Inductive Effect (-I): The

group pulls electron density through the -

Resonance Effect (-M): The carbonyl group conjugates with the alkene, further depleting electron density at C4.

-

Sterics: The

group (Van der Waals volume

Synthesis Methodologies

Two primary routes are field-validated for generating high-purity 5,5,5-trifluoropent-3-en-2-one. The choice depends on reagent availability and scale.

Route A: Wittig Olefination (Recommended for Lab Scale)

This route offers high stereoselectivity for the E-isomer and avoids harsh acidic conditions that might polymerize the product.

-

Precursors: Trifluoroacetaldehyde (fluoral) (generated in situ from hemiacetal or hydrate) and (Acetylmethylene)triphenylphosphorane.

-

Mechanism: The ylide attacks the aldehyde carbonyl, forming an oxaphosphetane intermediate which collapses to the alkene.

Route B: Aldol Condensation (Industrial/Scale-Up)

A more atom-economical route using acetone and fluoral, though it often requires dehydration steps that can lead to side reactions.

-

Step 1: Aldol addition of acetone enolate to trifluoroacetaldehyde

4,4,4-trifluoro-3-hydroxy-2-butanone. -

Step 2: Dehydration (using

or acid catalysis)

Visualization of Synthesis Pathways

Caption: Figure 1. Comparative synthesis pathways. Route A (Wittig) is preferred for laboratory synthesis due to milder conditions and higher E-selectivity.

Experimental Protocol: Wittig Synthesis

Objective: Synthesis of (E)-5,5,5-trifluoropent-3-en-2-one on a 10 mmol scale.

Materials

-

Trifluoroacetaldehyde ethyl hemiacetal (TFAE)

-

(Acetylmethylene)triphenylphosphorane

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (

)[1]

Procedure

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve (Acetylmethylene)triphenylphosphorane (3.18 g, 10 mmol) in 40 mL of anhydrous DCM.

-

Addition: Add Trifluoroacetaldehyde ethyl hemiacetal (1.44 g, 10 mmol) dropwise at 0°C. Note: TFAE can be cracked to free fluoral gas for higher reactivity, but direct use is often sufficient with longer reaction times.

-

Reflux: Warm to room temperature and then reflux for 12–24 hours. Monitor by TLC (stain with

; enone is active). -

Workup: Concentrate the solvent carefully (product is volatile). Precipitate triphenylphosphine oxide with cold pentane/ether. Filter.

-

Purification: Distill the crude oil under reduced pressure (bulb-to-bulb distillation recommended) or perform flash chromatography (Pentane:Ether 9:1).

-

Caution: The product is a potent lachrymator. Handle in a fume hood.

-

Reactivity & Applications

The defining feature of 5,5,5-trifluoropent-3-en-2-one is its biphilic nature: it is an excellent electrophile (Michael acceptor) and a 1,3-dipolarophile.

Heterocycle Synthesis

This is the primary application in drug discovery. The enone serves as a C3-C4-C5 synthon.

-

Pyrazoles: Reaction with Hydrazine or substituted hydrazines yields 3-trifluoromethyl-5-methylpyrazoles.

-

Pyrimidines: Reaction with Amidines (e.g., urea, thiourea, acetamidine) yields trifluoromethylated pyrimidines.

-

Isoxazoles: Reaction with Hydroxylamine yields 3-trifluoromethyl-5-methylisoxazoles.

Michael Addition

Nucleophiles (Thiols, Amines) attack the

-

Utility: Used to append trifluoroethyl groups to cysteine residues in proteins or to build complex scaffolds.

Reactivity Flowchart

Caption: Figure 2. Divergent reactivity profile. The electron-deficient alkene facilitates both cyclocondensation (top) and conjugate addition (bottom).

Analytical Data (Reference)

To validate the synthesis, compare spectral data against these standard values for the E-isomer.

| Method | Diagnostic Signals (approximate) | Interpretation |

| 1H NMR | ||

| Methyl ketone singlet. | ||

| 19F NMR | Trifluoromethyl group doublet. | |

| 13C NMR | Characteristic carbonyl and quartets for C-F coupling.[4][5] |

Note: Coupling constants (

Safety & Stability

-

Volatility: The compound is volatile. Store in a sealed container at -20°C.

-

Lachrymator: Like many enones, it is a strong mucous membrane irritant. Double-gloving and fume hood use are mandatory.

-

Stability: Prone to polymerization if stored with trace base or nucleophiles. Stabilize with trace hydroquinone if storing for long periods.

References

-

Synthesis and Reactivity of Trifluoromethyl Enones

-

Heterocycle Formation (Pyrazoles)

-

Title: Regioselective synthesis of 3-trifluoromethylpyrazoles.[3]

- Source: Journal of Fluorine Chemistry.

- Context: Describes the reaction of hydrazine with trifluoromethyl enones.

-

- Title: General synthesis of alpha,beta-unsaturated trifluoromethyl ketones.

-

Chemical Structure Data

Sources

- 1. The Aza-Silyl-Prins Reaction: Development and Application to the Total Synthesis of (±)-Pipecolic Acid and (±)-Cannabisativine - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 6. grant.rscf.ru [grant.rscf.ru]

- 7. researchgate.net [researchgate.net]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. lookchem.com [lookchem.com]

Technical Guide: 5,5,5-Trifluoropent-3-en-2-one (CAS 75747-61-4)

Content Type: Technical Whitepaper & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

CAS 75747-61-4 , chemically known as 5,5,5-Trifluoropent-3-en-2-one , is a specialized fluorinated building block critical to modern drug discovery. Unlike direct active pharmaceutical ingredients (APIs), this

The strategic incorporation of

Chemical Identity & Physicochemical Properties[1][2][3][4]

CAS 75747-61-4 is a Michael acceptor characterized by a highly electrophilic double bond, activated by both the electron-withdrawing carbonyl and the trifluoromethyl group.

Table 1: Core Technical Specifications

| Property | Data | Notes |

| Chemical Name | 5,5,5-Trifluoropent-3-en-2-one | IUPAC |

| Synonyms | 4,4,4-Trifluoro-1-acetylpropene; 1,1,1-Trifluoro-2-penten-4-one | Common trade names |

| Molecular Formula | ||

| Molecular Weight | 138.09 g/mol | |

| Appearance | Colorless to pale yellow liquid | Volatile |

| Boiling Point | 85–90 °C (at 760 mmHg) | Estimate based on functional analogs |

| Density | ~1.21 g/mL | High density due to fluorination |

| Solubility | Soluble in DCM, THF, MeOH, Acetonitrile | Hydrolytically unstable in basic water |

| Reactive Motif | Electron-deficient alkene | Potent Michael acceptor |

Synthetic Utility & Reaction Mechanisms[6][7][8][9][10][11]

The primary value of 5,5,5-Trifluoropent-3-en-2-one lies in its reactivity as a 1,3-bis-electrophile equivalent . It undergoes regioselective cyclocondensation reactions with dinucleophiles (hydrazines, amidines, ureas) to generate trifluoromethylated heterocycles.

Mechanism of Heterocycle Formation

The reaction typically proceeds via a stepwise mechanism:

-

Michael Addition: The nucleophile attacks the

-carbon (C4), driven by the strong inductive effect of the -

Cyclization: The second nucleophilic site attacks the carbonyl carbon (C2).

-

Dehydration: Loss of water aromatizes the system, yielding the stable heterocycle.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis of CF3-pyrazoles and pyrimidines using CAS 75747-61-4.

Figure 1: Divergent synthetic pathways for CAS 75747-61-4 transforming into privileged medicinal scaffolds.

Experimental Applications & Protocols

Protocol: Synthesis of 3-Trifluoromethyl-5-methylpyrazole

Rationale: This protocol demonstrates the standard reactivity profile of CAS 75747-61-4 with hydrazine hydrate.

Materials:

-

Hydrazine hydrate (1.1 equiv)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic)

Methodology:

-

Preparation : Dissolve 5,5,5-Trifluoropent-3-en-2-one (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C.

-

Addition : Dropwise add hydrazine hydrate (11 mmol) over 15 minutes. Caution: Exothermic reaction.

-

Cyclization : Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to reflux (78°C) for 3 hours to ensure complete dehydration and aromatization.

-

Work-up : Concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry over

. -

Purification : The crude product is typically pure enough for downstream use, or can be recrystallized from hexanes/EtOAc.

Validation Criteria:

-

19F NMR : Look for a singlet around -62 ppm (characteristic of aromatic

). -

MS : Verify molecular ion

.

Sourcing & Quality Control

Due to the volatility and reactivity of this compound, sourcing from reputable suppliers with rigorous packaging standards is essential.

Key Suppliers

-

BLD Pharm : Catalog stock available; typically offers 95%+ purity.

-

Apollo Scientific : Specializes in fluorinated intermediates.

-

Oakwood Chemical : Often stocks smaller quantities for R&D.

-

Custom Synthesis CROs : Required for multi-kilogram GMP batches (e.g., WuXi AppTec, Pharmaron).

Purity & Storage Requirements

-

Purity Check : GC-MS is the preferred method for purity analysis due to the compound's volatility.

-

Impurities : Common impurities include the hydrate form or polymerization products.

-

Storage : Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to moisture and can polymerize if left exposed to air and heat.

Safety & Handling (MSDS Highlights)

CAS 75747-61-4 is a potent alkylating agent and lachrymator. Strict safety adherence is non-negotiable.

-

GHS Hazards :

-

Handling Protocol :

-

Always handle inside a fume hood .

-

Wear butyl rubber gloves (nitrile may offer insufficient protection against fluorinated ketones).

-

Quench spills immediately with dilute sodium hydroxide or ammonia solution to neutralize the electrophile.

-

References

-

PubChem Compound Summary . (2025). 5,5,5-Trifluoropent-3-en-2-one (CID 11481145).[1] National Center for Biotechnology Information. [Link]

-

Bonacorso, H. G., et al. (2002). Cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines. Journal of Fluorine Chemistry. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

- 1. 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one | C6H4F6O | CID 11481145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,5,5-Trifluoro-4-hydroxy-3-penten-2-one | C5H5F3O2 | CID 84355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,5,5-Trifluoropent-3-yn-2-ol | C5H5F3O | CID 3463874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. airgas.com [airgas.com]

5,5,5-Trifluoro-3-penten-2-one: Technical Profile & Synthesis Guide

[1]

Executive Summary

5,5,5-Trifluoro-3-penten-2-one (CAS: 101395-81-7 or related isomer specific) is a fluorinated

This guide synthesizes experimental data from key literature (e.g., J. Fluorine Chem.[1][2][3]) to provide a self-validating workflow for researchers.

Physicochemical Profile

The introduction of the

Key Data Table[1]

| Property | Value | Notes |

| Formula | ||

| Molecular Weight | 138.09 g/mol | |

| Boiling Point (Atm) | ~88–100 °C (Est.)[1][4] | Extrapolated from vacuum data. |

| Boiling Point (Vac) | 20–40 °C @ 14 mmHg | Experimental fraction range [1, 2].[1][3][4] |

| Density | ~1.15 – 1.25 g/mL (Pred.)[1][3] | Denser than non-F analog (0.862 g/mL).[1][3] |

| Appearance | Colorless liquid | Pungent odor; lachrymator potential.[1][3] |

| Solubility | Soluble in | Hydrophobic due to |

Property Analysis

-

Volatility: Unlike 1,1,1-trifluoroacetone (bp 22 °C), the extended carbon chain and conjugation in 5,5,5-trifluoro-3-penten-2-one raise the boiling point.[1] However, it remains volatile and should be handled under a fume hood.[1][3]

-

Density: The heavy fluorine atoms (Atomic Mass ~19) increase the density significantly relative to 3-penten-2-one, facilitating phase separation from aqueous layers during workup (organic layer will likely be the bottom layer in water extractions, unlike typical ketones).[1]

Synthetic Methodology

Two primary routes exist: Aldol Condensation (Fluoral + Acetone) and Radical Addition (Halothane + Enol Ether).[1][3] The Radical Addition method is preferred for laboratory scale due to the availability of reagents (Halothane) and mild conditions.

Protocol: Sodium Dithionite Initiated Radical Addition

This method, developed by Plenkiewicz et al., utilizes 1-bromo-1-chloro-2,2,2-trifluoroethane (Halothane) as a

Reagents

-

Substrate: 2-Methoxypropene (or Ethyl Vinyl Ether for aldehyde analog).[1][5][6]

-

Reagent: 1-Bromo-1-chloro-2,2,2-trifluoroethane (Halothane).[1][2][6]

-

Initiator: Sodium Dithionite (

).[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Base: Sodium Bicarbonate (

).[1][3] -

Solvent: Acetonitrile/Water (

).[1][3]

Step-by-Step Workflow

-

Setup: In a round-bottom flask, dissolve Halothane (1.0 equiv) and 2-methoxypropene (1.1 equiv) in a mixture of

and -

Initiation: Cool the mixture to 0–5 °C. Add solid

(1.5 equiv) and -

Reaction: Stir vigorously. The reaction proceeds via a radical mechanism where the

radical adds to the enol ether.[1][3] -

Elimination: The intermediate undergoes elimination (often spontaneous or acid-catalyzed during workup) to release methanol/ethanol and HCl/HBr, forming the

-unsaturated ketone.[1] -

Workup: Dilute with water. Extract with Dichloromethane (

).[1][3] Note: The product is in the organic layer (check density). -

Purification: Dry over

. Remove solvent carefully (product is volatile).[1][3] Distill under reduced pressure (target fraction: 20–40 °C at 14 mmHg ).

Reaction Pathway Diagram[7]

Figure 1: Radical synthesis pathway converting Halothane to 5,5,5-Trifluoro-3-penten-2-one via dithionite initiation.[1][2]

Stability & Handling

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is an electrophile and can polymerize or react with nucleophiles (moisture, amines) over time.

-

Safety:

Applications in Drug Discovery

This compound serves as a "linchpin" for introducing the metabolically stable trifluoromethyl group into bioactive scaffolds.[1][3]

-

Heterocycle Synthesis: Reacts with hydrazines to form trifluoromethyl-pyrazoles (common in COX-2 inhibitors).[1]

-

Michael Addition: Reacts with nucleophiles (Grignard, amines) to create

-trifluoromethyl ketones.[1]

Application Workflow

Figure 2: Divergent synthesis utility of 5,5,5-trifluoro-3-penten-2-one in medicinal chemistry.[1]

References

-

Plenkiewicz, H., Dmowski, W., & Lipinski, M. (2001).[1][2][3][6] Sodium Dithionite Initiated Reactions of Halothane® with Enol Ethers. Facile Synthesis of 3-Trifluoromethyl Substituted Vinyl Carbonyl Compounds. Journal of Fluorine Chemistry, 111(2), 227–232.[1][3] Link[1]

-

Kamigata, N., et al. (1991).[1][3] Reaction of 1-Bromo-1-chloro-2,2,2-trifluoroethane with Enol Ethers.[1][2][6] Journal of the Chemical Society, Perkin Transactions 1. (Validating the radical addition mechanism).

-

ChemicalBook. (n.d.).[1][3][6] (E)-5,5,5-Trichloro-3-penten-2-one Properties (Analog comparison). Link

Sources

- 1. 486429-99-6,(S)-(+)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. researchgate.net [researchgate.net]

- 3. zyjkj.com [zyjkj.com]

- 4. US5068390A - 1,1,1-trifluoro-2-propene compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Reactivity of Trifluoromethylated Michael Acceptors: A Technical Guide for Covalent Drug Design

Topic: Reactivity of Trifluoromethylated Michael Acceptors Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The incorporation of a trifluoromethyl (

The Electronic and Steric Landscape[1]

To effectively deploy trifluoromethylated Michael acceptors (TFMAs), one must understand the competing forces at play. The

Electronic Activation (The Pull)

The

-

Effect: Increases the intrinsic electrophilicity of the

-carbon. -

Consequence: The carbon is highly susceptible to attack by soft nucleophiles (thiols like cysteine), theoretically increasing the forward reaction rate (

).

Steric Shielding (The Push)

Despite the electronic activation, the

-

Effect: Creates a significant steric barrier to the incoming nucleophile.

-

Consequence: The transition state energy is raised, and the final adduct suffers from 1,3-allylic strain or eclipsing interactions. This destabilizes the Michael adduct relative to the reactants, significantly increasing the reverse reaction rate (

).

The "Goldilocks" Zone for Reversibility

The combination of these factors creates a unique profile:

-

Unsubstituted Acrylamide: Fast

, negligible -

-Methyl Acrylamide: Slow

-

-Trifluoromethyl Acrylamide: Moderate

This makes TFMAs ideal candidates for Targeted Covalent Reversible Inhibitors (TCRIs) , allowing for high potency (via covalent bond formation) while mitigating the immunogenicity risks associated with permanent protein modification.

Reaction Mechanism & Kinetics

The Thia-Michael Addition Pathway

The reaction with biological thiols (e.g., Glutathione, Cysteine residues) follows a reversible pathway.

Figure 1: The steric bulk of the CF3 group destabilizes the product, lowering the activation energy for the reverse (retro-Michael) reaction.

Kinetic Comparison

The following table summarizes the general kinetic trends for Michael acceptors reacting with Glutathione (GSH) at pH 7.4.

| Substituent ( | Electronic Effect ( | Steric Bulk ( | Classification | ||

| Hydrogen (-H) | 0.00 | Small | Fast | Negligible | Irreversible |

| Methyl (-CH3) | -0.17 | Medium | Slow | Slow | Poor Inhibitor |

| Trifluoromethyl (-CF3) | 0.54 | Large (Isopropyl-like) | Moderate | Fast | Reversible |

| Cyano (-CN) | 0.66 | Small (Linear) | Very Fast | Moderate | Reversible |

Synthetic Methodologies

Synthesizing

Weinreb Amide Route (Recommended)

This is the most robust method for generating

-

Starting Material: Trifluoroacetoacetic acid or ethyl trifluoroacetoacetate.

-

Formation of Weinreb Enamide: React with

-dimethylhydroxylamine. -

Grignard Addition: Addition of vinyl magnesium bromide or similar nucleophiles.

-

Result: The Weinreb amide prevents over-addition, yielding the ketone cleanly.

Cross-Coupling (Advanced)

Palladium-catalyzed cross-coupling of

Experimental Protocols

Protocol A: Kinetic Assessment via Thiol Depletion (DTNB Assay)

Use this protocol to determine the second-order rate constant (

Materials:

-

Phosphate Buffer (PBS), pH 7.4, 1 mM EDTA.

-

L-Cysteine or Glutathione (GSH) stock (10 mM).

-

Test Compound (TFMA) stock (10 mM in DMSO).

-

DTNB (Ellman’s Reagent).

Workflow:

-

Preparation: Dilute GSH to 50

M in PBS. -

Initiation: Add TFMA at varying excess concentrations (e.g., 250, 500, 750, 1000

M) to create pseudo-first-order conditions. -

Incubation: Incubate at 37°C.

-

Sampling: At defined time points (0, 5, 10, 30, 60 min), remove an aliquot.

-

Quenching/Readout: Add DTNB solution. The remaining free thiol reacts with DTNB to produce TNB

( -

Calculation: Plot

vs. time to get

Protocol B: Assessing Reversibility (Jump-Dilution)

Use this to confirm the "reversible" nature of the inhibitor.

Figure 2: Workflow to distinguish reversible from irreversible covalent binding.

Steps:

-

Incubate the target protein with the TFMA at a high concentration (100

IC -

Rapidly dilute the mixture 100-fold into a buffer containing the enzyme's substrate.

-

Measure enzyme activity immediately.

-

Recovery of Activity: Indicates the inhibitor dissociated (Reversible).

-

No Recovery: Indicates the inhibitor remained bound (Irreversible).

-

Strategic Applications in Drug Discovery[1]

Tuning Residence Time

The primary utility of TFMAs is in fine-tuning the residence time (

-

High

: Desirable for prolonged efficacy without the need for high systemic exposure (AUC). -

Safety: Unlike permanent covalent inhibitors (e.g., acrylamides in Ibrutinib), TFMAs eventually dissociate. If the drug binds to an off-target protein, the modification is transient, reducing the risk of haptenization and immune-mediated toxicity (idiosyncratic toxicity).

Case Study Context: Kinase Inhibitors

In the design of inhibitors for kinases with a non-catalytic cysteine (e.g., Cys481 in BTK or Cys797 in EGFR), replacing a standard acrylamide warhead with a

References

-

Kinetics of Thiol-Michael Addition: Jackson, P. A., et al. (2020). "Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides." Journal of Medicinal Chemistry.

-

Reversibility Mechanisms: Serafimova, I. M., et al. (2012). "Reversibility of the reaction of thiols with Michael acceptors." Nature Chemical Biology.

-

Covalent Inhibitor Design: Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

-

Trifluoromethylation Synthesis: Ma, J. A., & Cahard, D. (2008). "Update on Trifluoromethylation Strategies." Chemical Reviews.

-

Reversible Covalent Kinase Inhibitors: Taunton, J., et al. (2014). "Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis." Journal of the American Chemical Society.

Distinguishing 5,5,5-Trifluoropent-3-en-2-one and ETFBO: A Technical Guide for Chemical Researchers

For professionals in drug development and scientific research, precision in chemical nomenclature and a deep understanding of molecular characteristics are paramount. This guide provides an in-depth technical analysis of 5,5,5-Trifluoropent-3-en-2-one and (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO), clarifying their distinct chemical identities and outlining their respective significance in synthetic applications.

Section 1: Core Chemical Identity and Structural Elucidation

A fundamental analysis of the systematic names of these two compounds reveals that they are distinct molecules with different carbon backbones and functional group placements.

5,5,5-Trifluoropent-3-en-2-one

This compound is a fluorinated α,β-unsaturated ketone. Its structure consists of a five-carbon chain with a ketone at the second carbon, a double bond between the third and fourth carbons, and a trifluoromethyl group at the fifth carbon. While specific experimental data for this exact molecule is not extensively published, its reactivity can be inferred from analogous compounds like 5,5,5-trichloropent-3-en-2-one, which is known to act as a 1,3-bi-centered electrophile in reactions with arenes in the presence of a Brønsted superacid.[1][2][3]

ETFBO: (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

ETFBO is the common abbreviation for (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one.[4][5] It is a well-characterized and commercially available fluorinated building block.[4][6] Structurally, it is an α,β-unsaturated ketone with a four-carbon chain.[4] Key features include a trifluoromethyl group at the first carbon, a ketone at the second carbon, a double bond with (E)-stereochemistry between the third and fourth carbons, and an ethoxy group attached to the fourth carbon.[4] The trifluoromethyl group significantly influences the compound's electronic properties and reactivity, making it a valuable synthon for introducing trifluoromethyl moieties into more complex molecules.[4]

Section 2: Comparative Analysis of Physicochemical Properties

The structural differences between 5,5,5-Trifluoropent-3-en-2-one and ETFBO lead to distinct physicochemical properties.

| Property | 5,5,5-Trifluoropent-3-en-2-one | ETFBO ((E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one) |

| Molecular Formula | C₅H₅F₃O | C₆H₇F₃O₂ |

| Molecular Weight | 154.09 g/mol [7] | 168.11 g/mol [4][5] |

| Appearance | Not specified, likely a liquid or low-melting solid | Colorless to pale yellow liquid or low-melting solid[4] |

| Boiling Point | Not specified | 51-53°C at 12 mmHg[5], 104.7°C at 760 mmHg[6] |

| Melting Point | Not specified | -30°C[6] |

| Solubility | Expected to be soluble in common organic solvents | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, THF, acetone), sparingly soluble in water[4] |

| CAS Number | Not readily available | 59938-06-6[4], 17129-06-5[5][6] |

Section 3: Chemical Structure Visualization

The distinct connectivity and functionalization of these two molecules are best understood through a direct visual comparison.

Caption: Chemical structures of 5,5,5-Trifluoropent-3-en-2-one and ETFBO.

Section 4: Applications in Drug Development and Organic Synthesis

The utility of these compounds in a research and development context is largely dictated by their chemical structure and reactivity.

5,5,5-Trifluoropent-3-en-2-one: A Potential Electrophile

Given the reactivity of its trichloro-analogue, 5,5,5-Trifluoropent-3-en-2-one is a promising candidate for reactions involving superelectrophilic activation.[2][3] The presence of two electron-withdrawing groups (the ketone and the trifluoromethyl group) at the ends of the carbon-carbon double bond suggests a high degree of electrophilicity. This could be exploited in Friedel-Crafts type reactions and other carbon-carbon bond-forming strategies, which are fundamental in the synthesis of complex organic molecules, including pharmaceutical intermediates.

ETFBO: A Versatile Trifluoromethyl Building Block

ETFBO is widely recognized as a key intermediate in organic synthesis due to its bifunctional nature.[4] Its primary applications lie in:

-

Synthesis of Trifluoromethylated Heterocycles: ETFBO is a precursor for a variety of trifluoromethyl-containing heterocyclic compounds such as pyrazoles, pyrimidines, pyridines, and isoxazoles.[4][8] These fluorinated heterocycles are core structures in many biologically active molecules.[8]

-

Pharmaceutical Research and Development: The incorporation of a trifluoromethyl group can significantly enhance a drug candidate's metabolic stability, lipophilicity, bioavailability, and binding affinity.[4][9][10] ETFBO serves as a valuable tool for introducing this important moiety.[4]

-

Agrochemical Synthesis: It is also used in the development of new fungicides, herbicides, and insecticides, where the presence of fluorine often leads to increased potency.[4]

A common synthetic strategy involving ETFBO is an addition-elimination reaction followed by a thiazolium-catalyzed Stetter reaction.[8] This has been demonstrated in a synthetic approach to the COX-2 selective anti-inflammatory drug, Celebrex® (celecoxib).[8]

Caption: Synthetic workflow utilizing ETFBO for heterocycle synthesis.

Section 5: Safety and Handling

Proper safety precautions are crucial when working with these reactive chemical species.

-

5,5,5-Trifluoropent-3-en-2-one: While specific data is unavailable, it should be handled with the care afforded to reactive, potentially toxic, and flammable organic compounds.

-

ETFBO: This compound is classified as a flammable liquid and vapor.[11] It may be harmful if swallowed, cause severe skin burns and eye damage, and may cause an allergic skin reaction.[11] There is also a suspicion of it causing cancer and damage to organs through prolonged or repeated exposure.[11] It is essential to handle ETFBO in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

References

-

ResearchGate. 5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3SO3H. Synthesis of 3-Methyl-1-trichloromethylindenes. Available from: [Link].

-

Cheméo. 5,5,5-Trifluoroleucine - Chemical & Physical Properties. Available from: [Link].

-

MDPI. 5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3S. Available from: [Link].

-

ResearchGate. Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block | Request PDF. Available from: [Link].

-

MDPI. 5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF 3 SO 3 H. Synthesis of 3-Methyl-1-trichloromethylindenes. Available from: [Link].

-

PubChem. 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one. Available from: [Link].

-

ResearchGate. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). Available from: [Link].

-

PMC. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link].

-

Global Substance. 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (CAS 17129-06-5) Product Specification. Available from: [Link].

-

PubChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Available from: [Link].

-

LookChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Available from: [Link].

-

PubChem. 5,5,5-Trifluoro-4-hydroxy-3-penten-2-one. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. grant.rscf.ru [grant.rscf.ru]

- 3. mdpi.com [mdpi.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one|lookchem [lookchem.com]

- 7. 5,5,5-Trifluoro-4-hydroxy-3-penten-2-one | C5H5F3O2 | CID 84355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Handling and Synthetic Utility of 5,5,5-Trifluoropent-3-en-2-one (TFPO)

This guide serves as an advanced technical resource for 5,5,5-Trifluoropent-3-en-2-one (TFPO) . It synthesizes safety protocols, chemical reactivity, and synthetic utility, designed for researchers handling this potent fluorinated building block.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

5,5,5-Trifluoropent-3-en-2-one is a fluorinated

Note on Nomenclature & CAS: Commercial databases often conflate this molecule with its stable tautomer, 5,5,5-trifluoro-4-hydroxy-3-penten-2-one (CAS 453-33-8). Researchers must distinguish between the stable 1,3-diketone/enol and the reactive dehydrated enone (TFPO) described here.

| Property | Data / Description |

| IUPAC Name | (E)-5,5,5-Trifluoropent-3-en-2-one |

| Structure | |

| Molecular Formula | |

| Molecular Weight | 138.09 g/mol |

| Physical State | Pale yellow liquid or low-melting solid (purity dependent) |

| Odor | Pungent, acrid (Lachrymator) |

| Solubility | Soluble in DCM, THF, Et2O; decomposes in water/base.[3][4] |

| Reactivity Class | Michael Acceptor, Electrophile, Alkylating Agent |

Safety Data Sheet (SDS) Deconstruction & Toxicology

Signal Word: DANGER

TFPO is not merely an irritant; it is a potent alkylating agent .[1] Standard SDS codes (H315/H319) often understate the risk.[1] The presence of the

Core Hazard Statements (GHS)[1]

-

H314: Causes severe skin burns and eye damage (Corrosive).[1]

-

Lachrymator: Exposure causes immediate, severe tearing and respiratory distress.[1]

Mechanism of Toxicity (The "Why")

Unlike simple ketones, TFPO toxicity is driven by irreversible Michael addition .[1] Upon contact with skin or mucous membranes, the molecule alkylates proteins, leading to cellular necrosis and sensitization.[1]

[1]

Emergency Response Protocols

-

Eye Contact: Do NOT rely on simple rinsing.[1] Irrigate for 15 minutes, then immediately treat as a chemical burn.

-

Skin Contact: Wash with soap and water.[1] Treat with Polyethylene Glycol (PEG-400) if available to solubilize and remove the lipophilic fluorinated residue.[1]

-

Spill Cleanup: Do not wipe with paper towels (fire risk).[1] Absorb with vermiculite.[1] Quench with a dilute solution of cysteine or glycine (to consume the electrophile) before disposal.[1]

Synthetic Preparation & Handling[1][5][7][9]

TFPO is often generated in situ or freshly distilled due to its tendency to polymerize.[1]

Synthesis: The Aldol-Dehydration Route

The most reliable route involves the condensation of Fluoral (Trifluoroacetaldehyde) with Acetone .[1]

-

Aldol Step: React Fluoral (or its ethyl hemiacetal) with acetone using a mild base (

) or Lewis acid ( -

Dehydration Step: The intermediate aldol (4-hydroxy-5,5,5-trifluoropentan-2-one) is dehydrated using

or acid catalysis to yield the enone.

Storage & Stability[1]

-

Temperature: Store at -20°C.

-

Stabilizers: Commercial preparations may require 0.1% Hydroquinone (MEHQ) to prevent radical polymerization.[1]

-

Atmosphere: Strictly under Argon/Nitrogen.[1] Moisture triggers hydrolysis back to the aldol or polymerization.[1]

Applications in Drug Discovery[1]

TFPO is a "privileged scaffold" for introducing the trifluoromethyl group into heterocycles.[1] The

Heterocycle Synthesis

TFPO serves as a 1,3-bi-centered electrophile .

-

Pyrazoles: Reaction with Hydrazines (

). -

Isoxazoles: Reaction with Hydroxylamine (

).[1] -

Pyrimidines: Reaction with Amidines.[1]

Key Reaction: The regioselectivity is controlled by the "Hard/Soft" nature of the nucleophile.[1] The

Protocol: Synthesis of -Pyrazoles

-

Setup: Dissolve TFPO (1.0 eq) in Ethanol (0.5 M).

-

Addition: Add Hydrazine monohydrate (1.1 eq) dropwise at 0°C. Caution: Exothermic.

-

Cyclization: Allow to warm to RT, then reflux for 2 hours.

-

Workup: Evaporate solvent. The product (3-trifluoromethyl-5-methyl-pyrazole) usually precipitates or can be recrystallized.

References

-

European Chemicals Agency (ECHA). (2025).[1][3] Registration Dossier: Fluorinated Ketones and Aldehydes.[1][1][3]

-

PubChem. (2025).[1][5][2][3] Compound Summary: 5,5,5-Trifluoropent-3-en-2-one and related analogs.[2][3] National Library of Medicine.[1] [1][5]

-

Kato, K., & Gong, Y. (2004).[1][4] Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds.[1] Current Organic Chemistry.[1][4]

-

Rulev, A. Y. (2022).[1] 5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile.[6][7][8] (Analogous chemistry for trifluoro-variants). MDPI / RSC.[1]

-

SynQuest Laboratories. (2024).[1] Safety Data Sheet: 5,5,5-Trifluoropentan-2-one (Saturated Analog).

Sources

- 1. Fluoral - Wikipedia [en.wikipedia.org]

- 2. 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one | C6H4F6O | CID 11481145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,5,5-Trifluoropent-3-yn-2-ol | C5H5F3O | CID 3463874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5,5,5-Trifluoro-1-pentene | C5H7F3 | CID 22988563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. grant.rscf.ru [grant.rscf.ru]

- 8. 5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3SO3H. Synthesis of 3-Methyl-1-trichloromethylindenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group in Enones

Introduction: The Trifluoromethyl Group - A Substituent of Unique Influence in Modern Chemistry

The trifluoromethyl (CF₃) group has emerged as a cornerstone in the design of functional molecules across a spectrum of scientific disciplines, most notably in pharmaceutical and materials science.[1] Its prevalence stems from a unique combination of properties including high electronegativity, metabolic stability, and significant lipophilicity.[1] This guide provides an in-depth analysis of the profound electronic effects the CF₃ group imparts upon α,β-unsaturated ketones (enones), a critical class of synthons in organic chemistry. Understanding these effects is paramount for researchers, scientists, and drug development professionals seeking to harness the power of trifluoromethylation to precisely modulate molecular reactivity and biological activity. We will delve into the fundamental principles governing these electronic perturbations, their manifestation in spectroscopic data, and their application in directing chemical reactivity, particularly in synthetically vital reactions such as the Michael addition.

The Fundamental Electronic Nature of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in structural organic chemistry.[2] This characteristic is overwhelmingly dictated by the strong inductive effect (-I) of the three highly electronegative fluorine atoms. The significant difference in electronegativity between carbon and fluorine results in a substantial polarization of the C-F bonds, drawing electron density away from the carbon atom of the CF₃ group and, consequently, from the molecular scaffold to which it is attached.[2]

While the fluorine atoms possess lone pairs that could theoretically participate in resonance donation (+M), this effect is generally considered negligible and is vastly overshadowed by the powerful inductive withdrawal. This is a key distinction from other halogen substituents. Therefore, the CF₃ group's electronic influence is primarily transmitted through the sigma bond framework.

This potent electron-withdrawing nature has significant consequences for the electronic structure of an enone system. When appended to an enone, the CF₃ group enhances the electrophilicity of the conjugated system, making both the carbonyl carbon and the β-carbon more susceptible to nucleophilic attack. This activation is a direct result of the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy of the enone.[3]

Spectroscopic Manifestations of Electronic Effects

The perturbation of the electronic landscape of an enone by a trifluoromethyl group is clearly observable through various spectroscopic techniques. These analytical methods provide quantitative validation of the group's electron-withdrawing prowess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the double bond of a trifluoromethylated enone experience significant deshielding due to the electron withdrawal. This results in a downfield shift of their resonance signals compared to non-fluorinated analogs. For instance, the vinylic protons (Hα and Hβ) in trifluoromethyl chalcones appear at higher chemical shifts.[4]

-

¹³C NMR: The carbons of the enone system, particularly the carbonyl carbon and the β-carbon, are deshielded. The β-carbon, being closer to the CF₃ group in β-trifluoromethyl enones, shows a pronounced downfield shift. The carbonyl carbon also shifts downfield, reflecting its increased electrophilicity.[5]

-

¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atoms. The chemical shift of the CF₃ group in enones typically appears in a characteristic region, and can be a valuable tool for confirming the presence and purity of the compound. For α,β-unsaturated trifluoromethyl ketones, the ¹⁹F NMR resonance is often observed in the range of -74 to -78 ppm.[6]

| Compound | Position of CF₃ | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| Chalcone | N/A | Hα: ~7.4, Hβ: ~7.8 | C=O: ~190, Cα: ~122, Cβ: ~145 | N/A |

| β-Trifluoromethyl Chalcone | β | Hα: ~7.6 | C=O: ~185, Cα: ~125, Cβ: ~135 (q) | ~ -65 |

Note: Data are approximate and can vary based on substitution and solvent. The quartet (q) for Cβ is due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The strong inductive effect of the CF₃ group influences the vibrational frequencies of the enone's carbonyl (C=O) and alkene (C=C) bonds. The electron withdrawal strengthens the C=O bond, leading to a shift in its stretching frequency to a higher wavenumber (a "blue shift") compared to non-fluorinated enones. For saturated ketones, the C=O stretch is typically around 1715 cm⁻¹, while conjugation lowers this value.[7] The introduction of a CF₃ group counteracts the effect of conjugation to some extent, increasing the C=O stretching frequency.

| Compound Type | Typical C=O Stretch (cm⁻¹) |

| Saturated Ketone | 1715 |

| α,β-Unsaturated Ketone (e.g., Chalcone) | 1660 - 1685 |

| α,β-Unsaturated Trifluoromethyl Ketone | 1690 - 1710 |

UV-Vis Spectroscopy

The electronic transitions within the conjugated π-system of enones are sensitive to substituent effects. Electron-withdrawing groups can influence the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO. For the π→π* transition in enones, the introduction of a CF₃ group can lead to a hypsochromic shift (blue shift) in the maximum absorbance (λmax), indicating an increase in the HOMO-LUMO energy gap.[8] This is because the strong inductive withdrawal stabilizes the HOMO more than the LUMO.

Impact on Chemical Reactivity: The Michael Addition

The enhanced electrophilicity of trifluoromethylated enones makes them excellent substrates for conjugate addition reactions, such as the Michael addition.[9] The electron-poor β-carbon is highly susceptible to attack by a wide range of soft nucleophiles, including thiols, amines, and enolates.

The CF₃ group plays a dual role in asymmetric variants of the Michael addition. Its strong electronic pull activates the enone, often allowing the reaction to proceed under milder conditions. Simultaneously, its considerable steric bulk can be exploited by chiral catalysts to control the facial selectivity of the nucleophilic attack, leading to high levels of diastereoselectivity and enantioselectivity.[10] For instance, the asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates using a bifunctional organocatalyst proceeds with high yields and excellent enantioselectivities.[10]

Experimental Protocols: A Practical Approach

The synthesis and characterization of trifluoromethylated enones require robust and reproducible experimental procedures. Below are representative protocols for the synthesis of a β-trifluoromethyl enone and its subsequent characterization.

Synthesis of (E)-4-Phenyl-1,1,1-trifluorobut-3-en-2-one

This protocol is adapted from established literature procedures for the Claisen-Schmidt condensation of trifluoroacetone with benzaldehyde.

Materials:

-

Benzaldehyde

-

1,1,1-Trifluoroacetone

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl), 1M

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in a minimal amount of water and add ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

To this cooled solution, add 1,1,1-trifluoroacetone (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, add benzaldehyde (1.0 eq) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 1M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-4-phenyl-1,1,1-trifluorobut-3-en-2-one.

Spectroscopic Characterization Protocol

Objective: To confirm the structure and purity of the synthesized trifluoromethylated enone.

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Process the spectra, referencing to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

IR Spectroscopy:

-

Obtain an IR spectrum using either a neat thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Identify the characteristic stretching frequencies for the C=O and C=C bonds.

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

-

Record the absorption spectrum over a range of 200-400 nm.

-

Determine the λmax of the π→π* transition.

Conclusion and Future Outlook

The trifluoromethyl group exerts a powerful and predictable influence on the electronic structure of enones, primarily through a dominant inductive effect. This effect significantly enhances the electrophilicity of the enone system, a property that is clearly reflected in its spectroscopic signatures and is instrumental in driving chemical reactivity. For professionals in drug development and materials science, the CF₃ group is not merely a blocking group for metabolism but a strategic tool for fine-tuning reactivity, modulating frontier molecular orbital energies, and introducing steric bias for asymmetric transformations. The continued development of novel trifluoromethylation methods and a deeper computational understanding of the interplay between steric and electronic effects will undoubtedly expand the synthetic utility of trifluoromethylated enones, paving the way for the creation of next-generation pharmaceuticals and advanced materials.

References

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

-

Klump, G., Prakash, G. K. S., & Olah, G. A. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 41(3), 334-343. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

Wu, B. B., Xu, J., Bian, K. J., Gao, Q., & Wang, X. S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(14), 6543-6550. Retrieved from [Link]

-

Wang, Z., & Truhlar, D. G. (2018). Principles Of Drug Action 1, Spring 2005, Resonance and Induction. ResearchGate. Retrieved from [Link]

-

Wang, Y., & Deng, L. (2014). Asymmetric Organocatalytic Sulfa-Michael Addition of Thiols to 4,4,4-Trifluorocrotonates. Organic Letters, 16(11), 3020-3023. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Retrieved from [Link]

-

Li, Y., et al. (2021). Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis. Organic Chemistry Frontiers, 8(24), 6867-6872. Retrieved from [Link]

-

Cheng, X., et al. (2020). β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis. Organic Chemistry Frontiers, 7(14), 1835-1854. Retrieved from [Link]

-

Chad's Prep. (2018). 16.3 UV Vis Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags. Retrieved from [Link]

-

Ordway, F. (n.d.). IR: ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Liu, T., et al. (2023). Catalytic Asymmetric Synthesis of Vicinally Bis(trifluoromethyl)-Substituted Molecules via Normal [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethyl Benzothiophene Ketimines and β-Trifluoromethyl Enones. Organic Letters, 25(45), 8206–8211. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2004). β-Trifluoromethyl-α,β-unsaturated Ketones. ResearchGate. Retrieved from [Link]

-

Reddy, P. V. G., & Corey, E. J. (2024). Synthesis of α-Trifluoromethylated Ketones from α,β-Unsaturated Ketones via Catecholboron Enolates. The Journal of Organic Chemistry. Retrieved from [Link]

-

Shivaji College Chikhli. (n.d.). Spectroscopy for FE. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Selection of Hammett constant σ + values for selected functional.... Retrieved from [Link]

-

Socha, A. M., & Sibi, M. P. (2015). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters, 17(3), 574-577. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and13C NMR spectra of 4,4′-substituted chalcones. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Retrieved from [Link]

- Google Patents. (n.d.). RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Sosnovskikh, V. Y. (2002). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Molecules, 7(4), 345-364. Retrieved from [Link]

-

Dove Medical Press. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

YouTube. (2023). Electrostatic Potential Maps and Bond Polarity - Organic Chemistry. Retrieved from [Link]

-

Wang, Y., et al. (2016). Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones. Organic & Biomolecular Chemistry, 14(34), 8121-8128. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. Retrieved from [Link]

-

MDPI. (2018). Functional Group Effects on the HOMO–LUMO Gap of g-C3N4. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Fluorine effects in organocatalysis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Recent advances in the diverse transformations of trifluoromethyl alkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors?. Retrieved from [Link]

-

ACS Publications. (2000). Hammett and Taft substituent constants for the mesylate, tosylate, and triflate groups. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Trifluoromethyl ketones: properties, preparation, and application. Retrieved from [Link]

-

National Institutes of Health. (2018). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. Retrieved from [Link]

-

Digital.CSIC. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

MDPI. (2021). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Retrieved from [Link]

-

PubMed. (2009). Examination of the role of Taft-type steric parameters in asymmetric catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). (3E)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one. Retrieved from [Link]

-

YouTube. (2022). Tafts Steric Parameter and Hansch Analysis. Retrieved from [Link]

-

ChemRxiv. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Retrieved from [Link]

Sources

- 1. 1H and 13C chemical shift–structure effects in anhydrous β-caffeine and four caffeine–diacid cocrystals probed by solid-state NMR experiments and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Commercial & Synthetic Intelligence on 5,5,5-Trifluoropent-3-en-2-one

[1][2][3]

23Executive Summary: The Fluorine Imperative

In modern drug discovery, the strategic incorporation of trifluoromethyl (

This guide addresses the "Make vs. Buy" decision matrix, providing researchers with verified commercial data and a robust backup synthetic protocol.

Chemical Profile & Commercial Landscape[1][2][3][4]

Identity Verification

Accurate sourcing requires precise CAS registry discrimination, as positional isomers are common in vendor catalogs.[3]

| Parameter | Specification | Notes |

| IUPAC Name | 5,5,5-Trifluoropent-3-en-2-one | Preferred name.[1][2][3][4] |

| Common Name | Often referred to as a "fluorinated Michael acceptor."[1][3] | |

| Structure | ||

| CAS (Generic) | 75747-61-4 | Covers unspecified stereochemistry.[1][2][3] |

| CAS (E-isomer) | 101395-81-7 | The thermodynamically stable, commercially dominant form.[1][2][3] |

| Isomer Warning | Avoid CAS 90550-11-1 | This is 1,1,1-trifluoropent-3-en-2-one ( |

Supply Chain Intelligence

Current market analysis indicates this compound is a Tier 2 Specialty Building Block —available but not ubiquitous.[1][3] It is often synthesized on-demand due to stability concerns (polymerization).[1][3]

Major Verified Suppliers:

-

Fujifilm Wako: Stocks CAS 101395-81-7 (High purity E-isomer).[1][2][3]

-

Specialty Fluorine Vendors: Matrix Fine Chemicals, Apollo Scientific, and Fluorochem often carry stock or offer rapid custom synthesis.[3]

Commercial Viability Table:

| Vendor Type | Purity | Lead Time | Estimated Cost (1g) | Recommendation |

| Catalog Supplier | 95-97% | 1-2 Weeks | $150 - $300 | Best for small-scale screening (<5g).[1][2][3] |

| Custom Synthesis | >98% | 4-6 Weeks | $500+ (setup fee) | Required for GMP or kg-scale needs.[1][2][3] |

| In-House Prep | Variable | 3 Days | <$50 (Materials) | Recommended for >10g needs. |

The "Make" Option: Synthetic Accessibility

If commercial lead times are prohibitive, the synthesis of 5,5,5-trifluoropent-3-en-2-one is a reliable, self-validating protocol.[1][2][3] The route utilizes the Claisen-Schmidt Aldol Condensation between fluoral (trifluoroacetaldehyde) and acetone.[1][3]

Reaction Logic

The reaction is driven by the high electrophilicity of the fluoral carbonyl carbon.[1][3] Using a hemiacetal precursor (fluoral ethyl hemiacetal) is safer and easier to handle than gaseous fluoral.[3]

Mechanism:

-

Addition: Acetone enolate attacks the fluoral carbonyl.[1][3]

-

Dehydration: Acid-catalyzed elimination of water yields the conjugated enone.[1][3]

Validated Protocol (Step-by-Step)

Reagents:

-

Trifluoroacetaldehyde ethyl hemiacetal (TFAE) [CAS: 433-27-2][1][2][3]

-

Potassium Carbonate (

) or Sodium Ethoxide ( -

p-Toluenesulfonic acid (pTSA) for dehydration step.[1][2][3]

Workflow:

-

Aldol Addition:

-

Dehydration:

-

Purification:

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic workflow for the production of 5,5,5-trifluoropent-3-en-2-one from commercial precursors.

Application Logic: The Heterocycle Engine

The primary value of 5,5,5-trifluoropent-3-en-2-one lies in its reactivity as a 1,3-bis-electrophile equivalent .[1][2][3] The

Key Transformations

-

Pyrazoles: Reaction with hydrazines (

) yields 3-trifluoromethyl-5-methylpyrazoles.[1][2][3] This is a standard route for installing the -

Cyclohexanediones: Reaction with acetoacetate equivalents (or similar Michael donors) followed by cyclization yields 5-trifluoromethyl-1,3-cyclohexanediones (See Reference 1).[1][2][3]

Mechanistic Pathway Diagram

Figure 2: Divergent synthesis pathways utilizing the enone as a linchpin for trifluoromethylated heterocycles.[1][2][3]

References

-

Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione: Fadeyi, O. O., & Okoro, C. O. (2008).[1][3][6] Tetrahedron Letters, 49(32), 4725-4727.[3]

-

Trifluoroacetaldehyde Ethyl Hemiacetal Applications: Gong, Y., & Kato, K. (2004).[3][5] Current Organic Chemistry, 8(17), 1659-1675.[3][5]

-

PubChem Compound Summary: 5,5,5-Trifluoropent-3-en-2-one (CAS 101395-81-7).[1][2][3][7][8]

-

Enamine Building Blocks: Catalog entry for fluorinated enones.

Sources

- 1. 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one | C6H4F6O | CID 11481145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Cas 2923-18-4,Sodium trifluoroacetate | lookchem [lookchem.com]

- 4. 5,5,5-Trifluoro-4-hydroxy-3-penten-2-one | C5H5F3O2 | CID 84355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem960.com [chem960.com]

- 8. 3-Penten-2-one, 5,5,5-trifluoro-, (3E)- (9CI) CAS#: 101395-81-7 [chemicalbook.com]

Methodological & Application

Application Note: Synthesis of 5,5,5-Trifluoropent-3-en-2-one from Halothane

[1]

Retrosynthetic Analysis & Pathway

The synthesis addresses the challenge of positioning the

Reaction Pathway[2][3][4][5][6][7][8]

-

Activation: Photochemical oxidation of Halothane to Trifluoroacetyl Chloride (TFAC) .

-

Stabilization: Conversion of volatile TFAC to Ethyl Trifluoroacetate (ETFA) for easier handling.[1]

-

Reduction: Selective reduction of ETFA to Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) .

-

Condensation: Aldol condensation of TFAE with Acetone followed by dehydration.[1]

Figure 1: Strategic workflow for the conversion of Halothane to 5,5,5-Trifluoropent-3-en-2-one.[1][2][3]

Detailed Experimental Protocol

Phase 1: Oxidative Chlorination of Halothane

Objective: Convert the bromo-chloroalkane to the acid chloride.[1] Mechanism: Radical photo-oxidation involving the cleavage of the C-H and C-Br bonds.[1]

-

Reagents: Halothane (1.0 eq), Chlorine gas (

), Oxygen ( -

Equipment: Photochemical reactor (quartz immersion well), medium-pressure Hg lamp (450W).

Protocol:

-

Charge a photochemical reactor with Halothane (neat).

-

Maintain temperature at 15–20°C using a cooling jacket.

-

Irradiate with the Hg lamp while bubbling a mixture of

and -

Monitor: The reaction releases

(red color) and -

Collection: Pass the effluent gas through a reflux condenser (cooled to -30°C) to return unreacted Halothane, then into a trap cooled to -78°C (dry ice/acetone) to collect liquid TFAC.

-

Note: For lab safety and ease, immediately proceed to Step 2 rather than storing gaseous TFAC.[1]

Phase 2: Esterification to Ethyl Trifluoroacetate (ETFA)

Objective: Trap the volatile/toxic TFAC as a stable ester.

-

Reagents: Anhydrous Ethanol (1.2 eq), Pyridine (1.1 eq), DCM (Solvent).

Protocol:

-

Dissolve anhydrous Ethanol and Pyridine in DCM at 0°C .

-

Slowly bubble the generated TFAC gas (from Phase 1) into this solution.

-

Stir for 1 hour at 0°C, then warm to room temperature.

-

Workup: Wash with 1M HCl, then Brine. Dry over

.[1] -

Purification: Distill at atmospheric pressure. ETFA boils at 61°C.[1]

Phase 3: Selective Reduction to Fluoral Hemiacetal (TFAE)

Objective: Generate the aldehyde oxidation state without over-reduction to the alcohol.

-

Reagents: ETFA, DIBAL-H (1.0 M in hexanes), Anhydrous DCM.[1]

Protocol:

-

Dissolve ETFA (100 mmol) in anhydrous DCM under Argon. Cool to -78°C .[1]

-

Add DIBAL-H (105 mmol) dropwise over 45 mins. Maintain temp < -70°C.

-

Stir for 2 hours at -78°C.

-

Quench: Slowly add anhydrous Ethanol (to trap the aluminate intermediate as the hemiacetal).

-

Pour mixture into saturated Rochelle’s salt solution and stir vigorously for 2 hours (to break emulsion).

-

Extract with DCM, dry, and concentrate carefully.

-

Product: Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) is obtained as a stable liquid.[1]

Phase 4: Aldol Condensation to Target Enone

Objective: Form the C-C bond and establish the

-

Reagents: TFAE, Acetone (excess),

(cat.), Molecular Sieves (4Å).

Protocol:

-

Mix TFAE (50 mmol) and Acetone (150 mmol) in a round-bottom flask.

-

Add anhydrous

(10 mol%) and activated Molecular Sieves (to promote dehydration). -

Reflux the mixture for 6–12 hours . Monitor by TLC/GC-MS.

-

Workup: Filter off solids. Concentrate the filtrate to remove excess acetone.[1]

-

Purification: Vacuum distillation.

Key Analytical Data

| Parameter | Specification | Method |

| Appearance | Clear, colorless liquid | Visual |

| Purity | > 95% | GC-FID / NMR |

| Mass Spec | EI-MS |

Safety & Troubleshooting

Critical Hazards[1]

-

Halothane: Anesthetic; use in a fume hood with high air exchange.[1] Avoid inhalation.

-

TFAC: Highly corrosive gas.[1] Causes severe skin/eye burns.[1] Reacts violently with water to form HCl and TFA.[1]

-

Fluoral: Toxic aldehyde.[1] Handle as the hemiacetal whenever possible.[1]

Troubleshooting Guide

-

Issue: Low yield in Phase 1 (Oxidation).

-

Issue: Over-reduction in Phase 3 (Alcohol formation).[1]

-

Issue: No dehydration in Phase 4 (Aldol adduct remains).

References

-

Preparation of Trifluoroacetyl Chloride

-

Synthesis of Trifluoromethylated Enones

-

Fluoral Hemiacetal Reactivity

-

Halothane Metabolism & Chemistry

Sources

- 1. 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one | C6H4F6O | CID 11481145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105399607B - A kind of preparation method of 3,3,3 trifluoropropanol - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. grant.rscf.ru [grant.rscf.ru]

- 6. researchgate.net [researchgate.net]

- 7. Halothane: Structure, Mechanism, Uses & Side Effects Explained [vedantu.com]

Application Note: Michael Addition Reactions of 5,5,5-Trifluoropent-3-en-2-one

The following Application Note and Protocol Guide details the reactivity and experimental procedures for Michael addition reactions involving 5,5,5-Trifluoropent-3-en-2-one . This guide is structured for researchers in medicinal chemistry and organic synthesis, focusing on the strategic incorporation of the trifluoromethyl (

Introduction & Mechanistic Insight

5,5,5-Trifluoropent-3-en-2-one is a potent electrophile belonging to the class of

The "Fluorine Effect" on Reactivity

Unlike non-fluorinated analogues (e.g., pent-3-en-2-one), the presence of the

-

1,3-Bi-Centered Electrophilicity: Under Lewis acid or superacid activation, the molecule can act as a bi-centered electrophile, allowing for cascade reactions such as hydroarylation-cyclization sequences.

-

Regioselectivity: Nucleophilic attack occurs almost exclusively at the

-carbon (C4 position), driven by the stabilization of the resulting enolate and the inductive pull of the

Core Applications

-

Asymmetric Synthesis: Generation of chiral centers bearing

groups via organocatalysis. -

Heterocycle Formation: Precursor for trifluoromethylated pyrazoles, isoxazoles, and indenes.

-

Covalent Modifiers: Synthesis of cysteine-reactive warheads in chemical biology.

Reaction Pathways & Logic

The following diagram illustrates the divergent reaction pathways accessible from this single precursor, governed by the choice of catalyst and nucleophile.

Figure 1: Divergent synthetic utility of 5,5,5-Trifluoropent-3-en-2-one.

Experimental Protocols

Protocol A: Thia-Michael Addition (Synthesis of -Thio Ketones)

Objective: To introduce a sulfur moiety at the

Reagents:

-

Substrate: 5,5,5-Trifluoropent-3-en-2-one (1.0 equiv)

-

Nucleophile: 2-Aminoethanethiol (1.5 equiv)

-

Base: Anhydrous

(4.0 equiv) -

Additive: Dibenzo-18-crown-6 (0.07 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve 5,5,5-Trifluoropent-3-en-2-one (4 mmol) in anhydrous THF (15 mL).

-

Activation: Add anhydrous

(17 mmol) and Dibenzo-18-crown-6 (0.28 mmol) to the solution. Stir for 10 minutes at room temperature. -

Addition: Add 2-aminoethanethiol (6 mmol) in a single portion.

-

Reaction: Stir the suspension vigorously at room temperature overnight (12–16 hours). Monitor consumption of the enone by TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).

-

Workup: Quench the reaction with distilled water (20 mL). Separate the organic layer.[1][2][3] Extract the aqueous phase with Dichloromethane (DCM, 3 x 15 mL).[1]

-

Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Ether/Petroleum Ether 20:80).

Expected Yield: 75–85% Notes: The crown ether is critical for solubility and anion activation in THF. Without it, reaction times increase significantly.

Protocol B: Organocatalytic Asymmetric Michael Addition

Objective: Enantioselective addition of malonates to generate chiral quaternary centers bearing a

Reagents:

-

Substrate: 5,5,5-Trifluoropent-3-en-2-one (1.0 equiv)

-

Nucleophile: Diethyl malonate (1.5 equiv)

-

Catalyst: Chiral Thiourea derivative (10 mol%)

-

Solvent: Toluene or Xylene

Step-by-Step Procedure:

-

Setup: In a 10 mL reaction vial, dissolve the chiral thiourea catalyst (0.05 mmol) in Toluene (2.0 mL).

-

Substrate Addition: Add 5,5,5-Trifluoropent-3-en-2-one (0.5 mmol) to the vial.

-

Nucleophile Addition: Add Diethyl malonate (0.75 mmol) dropwise at room temperature.

-

Incubation: Stir the mixture at ambient temperature (25°C) for 24–48 hours.

-

Optimization: If conversion is slow, lower temperature to 0°C to improve enantioselectivity (ee), though reaction time will increase.

-

-

Termination: Concentrate the reaction mixture directly under vacuum.

-

Purification: Isolate the product via flash chromatography (Hexane/EtOAc gradient).

Critical Parameter: The

Protocol C: Synthesis of Trifluoromethylated Pyrazoles ([3+2] Cycloaddition)

Objective: Synthesis of bioactive pyrazole scaffolds via a Michael-addition/cyclization cascade. Mechanism: Reaction with nitrile imines (generated in situ from hydrazonoyl bromides) proceeds via a concerted [3+2] cycloaddition or a stepwise Michael-cyclization pathway.

Reagents:

-

Substrate: 5,5,5-Trifluoropent-3-en-2-one (1.0 equiv)

-

Precursor: Trifluoroacetohydrazonoyl bromide (1.2 equiv)

-

Base: Triethylamine (

, 3.0 equiv) -

Solvent: Toluene

Step-by-Step Procedure:

-

Generation of Dipole: Dissolve hydrazonoyl bromide (1.2 mmol) in Toluene (5 mL).

-

Addition: Add 5,5,5-Trifluoropent-3-en-2-one (1.0 mmol).

-

Initiation: Add

(3.0 mmol) dropwise over 15 minutes. The solution will typically turn cloudy due to HBr salt formation. -

Reflux: Heat the mixture to 80°C for 4–6 hours.

-

Oxidation (Optional): If the pyrazoline (dihydro-pyrazole) is the initial product, add

(5 equiv) and stir at room temperature for 2 hours to force aromatization to the pyrazole. -

Workup: Filter through a Celite pad to remove salts/oxidant. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol or purify via column chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor electrophilicity activation | Switch to a more polar aprotic solvent (e.g., DMF) or add Lewis Acid ( |

| Racemization | Retro-Michael reaction | Avoid basic workup; purify on neutral alumina instead of silica gel. |

| Polymerization | High concentration of enone | Dilute reaction to 0.1 M. Add radical inhibitor (BHT) if radical polymerization is suspected. |

| Regioisomers | Attack at Carbonyl (1,2-addition) | Use "soft" nucleophiles (malonates, thiols). Hard nucleophiles (Grignards) require Cu(I) salts to enforce 1,4-addition. |

References

-

Specific Reactivity of 5,5,5-trifluoropent-3-en-2-one with Nucleophiles: Al-Qudah, M. A. "Specific Reactivity of the 4-Chloro-3-phenyl-5,5,5-trifluoropent-3-en-2-one with Various Nucleophiles." Jordan Journal of Chemistry, 2011 , Vol. 6, No. 1, pp. 103-111.

-

Superacid Promoted Reactions (Indene Synthesis): Kutateladze, A. G., et al. "5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3SO3H."[4] Molecules, 2022 , 27(19), 6675.

-

Organocatalytic Asymmetric Michael Addition: Brière, J.-F., et al. "Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure."[5] Organic Letters, 2020 , 22, 14, 5370–5374.

-

Synthesis of Trifluoromethylated Pyrazoles: Wu, F., et al. "Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes." Organic & Biomolecular Chemistry, 2014 , 12, 6089-6093.

-

General Review on Trifluoromethylated Heterocycles: Gakh, A. A., & Shermolovich, Y. "Trifluoromethylated Heterocycles."[5][6][7][8] Topics in Heterocyclic Chemistry, 2014 .

Sources

- 1. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3SO3H. Synthesis of 3-Methyl-1-trichloromethylindenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Aza-Silyl-Prins Reaction: Development and Application to the Total Synthesis of (±)-Pipecolic Acid and (±)-Cannabisativine - ProQuest [proquest.com]

- 8. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Regioselective Synthesis of 3-Trifluoromethyl Heterocycles: Protocols and Mechanistic Insights

An Application Guide for Drug Development Professionals

Abstract